![molecular formula C8H10ClNO B3052340 2-(5-Chloropyridin-2-yl)propan-2-ol CAS No. 40472-78-4](/img/structure/B3052340.png)
2-(5-Chloropyridin-2-yl)propan-2-ol
Overview
Description
“2-(5-Chloropyridin-2-yl)propan-2-ol” is a chemical compound with the molecular formula C8H10ClNO . It’s a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of “2-(5-Chloropyridin-2-yl)propan-2-ol” and its derivatives involves complex chemical reactions. A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . The exact synthesis process of “2-(5-Chloropyridin-2-yl)propan-2-ol” is not explicitly mentioned in the available resources.Scientific Research Applications
Chemical Synthesis and Reactivity
- Synthesis of Pyridine Derivatives : A study demonstrated the synthesis of 2-(arylamino)pyridin-3,4-dicarbonitriles using 2-chloropyridine-3,4-dicarbonitrile and anilines, with propan-2-ol involved in the reaction process (Fedoseev et al., 2021).
- Adsorption and Decomposition Studies : Research on the adsorption and decomposition of propan-2-ol on various carbon and carbon-supported catalysts highlights the chemical interactions and catalytic potentials of propan-2-ol (Zawadzki et al., 2001).
Medicinal Chemistry and Pharmacology
- Antifungal Activity : Tetrazole derivatives, including those related to propan-2-ol structures, were tested against Candida albicans, showing promising results as antifungal agents (Bondaryk et al., 2015).
- Synthesis of α1 Receptor Antagonists : Research involved the synthesis of propan-2-ol derivatives as potential α1 receptor antagonists, highlighting their role in medicinal chemistry (Hon, 2013).
properties
IUPAC Name |
2-(5-chloropyridin-2-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-8(2,11)7-4-3-6(9)5-10-7/h3-5,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUSRICDXKKSCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479337 | |
Record name | 2-(5-Chloropyridin-2-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloropyridin-2-yl)propan-2-ol | |
CAS RN |
40472-78-4 | |
Record name | 2-(5-Chloropyridin-2-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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